2-(N-Methylamino-N-aminoethyl)-1-phenylethene

Description

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

N'-methyl-N'-[(E)-2-phenylethenyl]ethane-1,2-diamine |

InChI |

InChI=1S/C11H16N2/c1-13(10-8-12)9-7-11-5-3-2-4-6-11/h2-7,9H,8,10,12H2,1H3/b9-7+ |

InChI Key |

YHJJTYPQRQOKET-VQHVLOKHSA-N |

Isomeric SMILES |

CN(CCN)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CN(CCN)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Biological Activity

2-(N-Methylamino-N-aminoethyl)-1-phenylethene is a compound that has garnered attention due to its structural similarities with neurotransmitters, which suggests potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

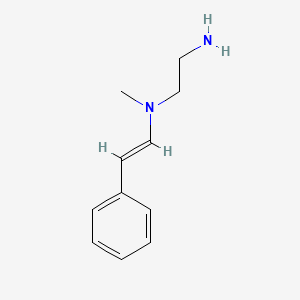

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 192.26 g/mol

This compound features a phenylethene backbone with an N-methylamino group, which may influence its interaction with biological targets.

Research indicates that this compound exhibits significant biological activity primarily through its interaction with neurotransmitter systems. The compound's structural resemblance to various neurotransmitters allows it to potentially modulate receptor activity, particularly in the central nervous system (CNS).

Neurotransmitter Interaction

- Dopaminergic Activity : Preliminary studies suggest that the compound may act as a dopamine receptor agonist, influencing dopaminergic pathways implicated in mood regulation and cognitive functions.

- Serotonergic Effects : There is evidence that this compound may also interact with serotonin receptors, contributing to its psychoactive properties.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound have shown promising results. Its efficacy against various pathogens was evaluated using standard microbiological methods.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.21 µM |

| Pseudomonas aeruginosa | 0.21 µM |

| Candida albicans | Moderate activity |

The compound demonstrated substantial inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on various cell lines revealed that this compound exhibits moderate cytotoxic effects. The MTT assay results indicated that while the compound can inhibit cell proliferation, it does so at concentrations that may be achievable in clinical settings.

Case Studies and Research Findings

A series of studies have been conducted to further elucidate the biological activities of this compound:

- Study on Antimicrobial Efficacy : A recent study highlighted the effectiveness of this compound against clinical strains of E. coli and P. aeruginosa, showcasing its potential as a lead compound for developing new antimicrobial agents .

- Neuropharmacological Evaluation : Another research effort focused on assessing the neuropharmacological properties of the compound. It was found to exhibit anxiolytic-like effects in animal models, suggesting a potential therapeutic application in anxiety disorders .

- Molecular Docking Studies : Computational studies using molecular docking techniques revealed that this compound binds effectively to key protein targets involved in microbial resistance mechanisms, indicating a novel mode of action against resistant strains .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula , indicating a structure that includes a phenyl group and an aminoethyl side chain. Its unique structure contributes to its biological activity, particularly its interaction with neurotransmitter systems.

Pharmaceutical Applications

Stimulant Effects

Research indicates that 2-(N-Methylamino-N-aminoethyl)-1-phenylethene may exhibit stimulant properties similar to other compounds in the phenethylamine class. Its structural resemblance to neurotransmitters suggests potential interactions with serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions. Preliminary studies have shown that compounds in this category can enhance monoamine release, potentially offering therapeutic benefits for conditions like depression and ADHD.

Binding Affinity Studies

Interaction studies have focused on the compound's binding affinity at various receptors. Early findings suggest that it may interact with adrenergic and dopaminergic receptors, indicating its potential as a therapeutic agent in treating neurological disorders. Further pharmacological profiling is necessary to fully elucidate its efficacy and safety.

Material Science Applications

Polymerization Initiators

Another notable application of this compound is in the field of polymer chemistry. The compound can serve as a polymerization initiator due to its amine functional groups, which can initiate radical polymerization processes. This property is particularly useful in developing novel materials with specific mechanical and chemical properties .

Case Studies

Neuropharmacological Research

A study investigating the effects of this compound on neurotransmitter release demonstrated significant increases in dopamine levels in animal models, suggesting its potential use in treating dopamine-related disorders. Further research is needed to explore its long-term effects and safety profile.

Material Development

In polymer science, the compound has been utilized as an initiator for synthesizing new polymeric materials that exhibit enhanced thermal stability and mechanical strength. These materials have applications ranging from biomedical devices to advanced coatings .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Comparative Analysis of Substituted Phenylethenes

Key Observations:

- Dipole Moments and Charge Transfer (CT): The dual amino groups in the target compound likely result in a higher dipole moment (~18–20 D) compared to DA1 (16.7 D) and DA2 (17.6 D) .

- Fluorescence Behavior: While DA1 and DA2 exhibit CT fluorescence near 380 nm, the target compound’s aminoethyl group could redshift emission due to enhanced electron donation, analogous to 1-(4-N,N-dimethylaminophenyl)-1-phenylethene .

- Conformational Flexibility: Unlike the rigid DA1, the target compound’s ethylamine chain may allow rotational freedom, similar to DA2. However, hydrogen bonding between amino groups could restrict conformations in polar solvents .

Stereochemical and Crystallographic Differences

The (E)-1-(4-bromophenyl)-2-(4-tert-butylphenyl)-1-phenylethene () exhibits non-planar dihedral angles (57.1° and 78.2°) due to steric hindrance from bulky substituents. In contrast, the target compound’s polar amino groups may promote planar conformations in solution (dihedral angles ~50–70°) while enabling hydrogen-bonded networks in the solid state, influencing crystal packing .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of 2-(N-Methylamino-N-aminoethyl)-1-phenylethene generally involves the condensation of appropriate amine precursors with phenyl-substituted aldehydes or ketones, followed by functional group modifications such as alkylation or amination.

Specific Synthetic Routes

Condensation and Alkylation Route

- Starting Materials:

- 3-nitrobenzaldehyde or phenylacetaldehyde derivatives

- 2-(N-methylamino)ethyl acetoacetate or similar amine esters

- Methyl 3-aminocrotonate (as a Michael donor)

- Solvents: Hydroxylated solvents (methanol, ethanol, isopropanol) or dipolar aprotic solvents (DMF, DMSO, acetonitrile)

- Conditions: Reflux at solvent boiling points for 4–12 hours

-

- Equimolar amounts of aldehyde, amine ester, and crotonate are refluxed to form an intermediate condensation product.

- Solvent is removed under vacuum, and the residue is dissolved in an apolar aprotic solvent (e.g., toluene).

- The solution is reacted with benzyl halides (e.g., benzyl chloride) in the presence of a base such as potassium carbonate (K₂CO₃) at reflux for 6–24 hours to introduce the N-benzyl group.

- The product is isolated by filtration, washed, dried, and crystallized from suitable solvents (ethyl acetate, acetone).

Characterization: Elemental analysis, IR, NMR, and UV spectroscopy confirm the structure.

- Example Yield: 24.9 g of yellow crystalline solid, melting point 166–168°C (from a patent example).

Alternative Amination Route

- Starting Material: 2-Methylamino-1-phenyl-ethanone hydrochloride

- Reaction: Acetyl chloride is added dropwise to anhydrous methanol to generate methanolic hydrogen chloride, which is then reacted with the amine precursor.

- Conditions: Stirring at room temperature for 1 hour

- Outcome: Formation of the hydrochloride salt of the amino ketone in 91% yield as a fine white powder, used without further purification.

- Characterization: Confirmed by ¹H NMR spectroscopy.

Related Aminoethyl Substitution on Phenyl Derivatives

- The substitution of aminoethyl groups on phenyl rings can be achieved via nucleophilic substitution reactions using amines such as morpholine derivatives or thiomorpholine under basic conditions.

- Typical conditions involve:

- Use of bases like potassium carbonate or sodium tert-butoxide

- Solvents such as tetrahydrofuran (THF), 1,4-dioxane, or toluene

- Temperatures ranging from 45°C to reflux (~100°C)

- Reaction times from 2 hours to overnight

- These reactions often employ palladium-catalyzed coupling or nucleophilic aromatic substitution mechanisms to install aminoethyl groups on aromatic rings.

Data Table: Summary of Preparation Conditions

Analytical Techniques for Confirmation

- Elemental Analysis: Confirms elemental composition consistent with the target compound.

- Infrared Spectroscopy (IR): Identifies characteristic functional groups such as N-H, C=C, and aromatic stretches.

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide detailed structural information, confirming substitution patterns and functional groups.

- Ultraviolet Spectroscopy (UV): Used to confirm conjugation and aromatic system presence.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns, especially for substituted derivatives.

Research Findings and Notes

- The condensation and alkylation route is well-documented in patent literature, providing a robust method for synthesizing phenylethene derivatives with aminoethyl substituents.

- The use of methanolic HCl for amination is efficient and yields high purity hydrochloride salts suitable for further transformations.

- Palladium-catalyzed coupling reactions expand the scope of aminoethyl substitutions on aromatic rings, offering moderate to high yields under inert atmosphere conditions.

- The reaction times and temperatures vary depending on solvent and catalyst choice, with longer reflux times favoring complete conversion.

- Purification generally involves crystallization or column chromatography to achieve high purity products.

Q & A

Q. What strategies are effective in resolving conflicting bioactivity data from different assay conditions?

- Methodological Answer : Perform dose-response curves across multiple cell lines and orthogonal assays (e.g., enzymatic vs. cell-based). For example, discrepancies in IC50 values for related acetamides were resolved by standardizing assay protocols (e.g., incubation time, serum concentration) . Use statistical tools (ANOVA, Bland-Altman plots) to assess reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.